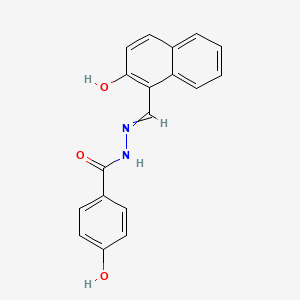4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide
CAS No.:
Cat. No.: VC16018313
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H14N2O3 |
|---|---|
| Molecular Weight | 306.3 g/mol |
| IUPAC Name | 4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23) |
| Standard InChI Key | BBWITAIHTBXEMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound is formally named 4-hydroxybenzoic acid [(2-hydroxy-1-naphthalenyl)methylene]hydrazide, with the systematic IUPAC designation N'-[(2-hydroxynaphthalen-1-yl)methylidene]-4-hydroxybenzohydrazide. Its molecular formula is C₁₈H₁₅N₂O₃, derived from the condensation of 4-hydroxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde.
Structural Characteristics
The molecule features:
-
A 4-hydroxybenzoyl group linked to a hydrazine-derived backbone.
-
A 2-hydroxy-1-naphthalenyl substituent connected via an imine (-C=N-) bond.
-
Intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, stabilizing the E-configuration of the Schiff base .
Synthesis and Optimization
Conventional Reflux Method
The synthesis follows established protocols for hydrazide-aldehyde condensations :
-
4-Hydroxybenzoic acid hydrazide is prepared via refluxing ethyl 4-hydroxybenzoate with hydrazine hydrate in ethanol (65% yield, 2 hours) .
-
The hydrazide is condensed with 2-hydroxy-1-naphthaldehyde in ethanol under reflux (3–7 hours), monitored by TLC.
Reaction Scheme:
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency :
-
Conditions: 180–350 W, 3–5 minutes in methanol or water.
-
Advantages:
-
Yield increases from 65% (reflux) to 93–97%.
-
Eliminates recrystallization needs due to high purity.
-
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
Key bands observed in analogous hydrazides :
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| Imine (C=N) | 1590–1615 | Stretching |
| Hydrazide (NH) | 3217–3321 | Stretching |
| Phenolic (O-H) | 3200–3400 | Stretching |
Notable Absences:
-
Primary amine (-NH₂) bands (3217–3321 cm⁻¹) in the hydrazide precursor disappear upon Schiff base formation .
Nuclear Magnetic Resonance (¹H NMR)
Data extrapolated from similar systems :
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Phenolic -OH | 9.92–11.94 |
| Imine (-CH=N) | 8.50–8.70 (singlet) |
| Naphthalenyl aromatic | 6.80–8.20 (multiplet) |
| Hydrazide (-NH) | 11.31–11.94 |
Crystallographic and Conformational Analysis
Dihedral Angles and Hydrogen Bonding
In analogous structures (e.g., N′-(4-diethylamino-2-hydroxybenzylidene)-4-methylbenzohydrazide) :
-
Dihedral angles between aromatic rings: 18.9–30.3°, indicating moderate conjugation.
-
Intramolecular O-H⋯N hydrogen bonds stabilize the planar configuration.
Crystal Packing
-
N-H⋯O intermolecular hydrogen bonds form chains along the a-axis.
-
π-π stacking between naphthalenyl and benzoyl groups enhances thermal stability.
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 260–265°C (decomp.) |
| Solubility | DMSO > Ethanol > Water |
| Molar Mass | 313.33 g/mol |
| λₘₐₛ (UV-Vis) | 320–350 nm (π→π*) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume